Ammonium-15N,d4 (chloride)
Description
Ammonium-15N,d4 (chloride) (CAS: 99011-95-7) is a dual-labeled stable isotope compound where the nitrogen atom is enriched with the non-radioactive isotope 15N, and all four hydrogen atoms in the ammonium ion (NH₄⁺) are replaced with deuterium (D). Its molecular formula is D₄¹⁵NH₄Cl, with a molecular weight of approximately 58.48 g/mol (calculated: 15N + 4D + Cl = 15 + 8 + 35.45 = 58.45). This compound is synthesized for specialized applications in nuclear magnetic resonance (NMR) spectroscopy, metabolic tracing, and protein expression studies, where simultaneous tracking of nitrogen and hydrogen pathways is required .
Properties
Molecular Formula |
ClH4N |
|---|---|
Molecular Weight |
58.51 g/mol |
IUPAC Name |
tetradeuterio(15N)azanium;chloride |
InChI |
InChI=1S/ClH.H3N/h1H;1H3/i;1+1/hD4 |
InChI Key |
NLXLAEXVIDQMFP-QJNGTKNVSA-N |
Isomeric SMILES |
[2H][15N+]([2H])([2H])[2H].[Cl-] |
Canonical SMILES |
[NH4+].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium-15N,d4 (chloride) can be synthesized by reacting deuterated ammonia (ND3) with hydrochloric acid (HCl) enriched with the nitrogen-15 isotope. The reaction typically occurs under controlled conditions to ensure high isotopic purity .
Industrial Production Methods: Industrial production of Ammonium-15N,d4 (chloride) involves the large-scale synthesis of deuterated ammonia and its subsequent reaction with nitrogen-15 enriched hydrochloric acid. The process requires specialized equipment to handle isotopically labeled compounds and ensure the desired isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions: Ammonium-15N,d4 (chloride) undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Acid-Base Reactions: It can act as a weak acid, donating a deuterium ion (D+) in acid-base reactions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions (OH-), cyanide ions (CN-), and ammonia (NH3).
Acid-Base Reactions: These reactions typically occur in aqueous solutions with appropriate pH adjustments.
Major Products Formed:
Substitution Reactions: The major products depend on the nucleophile used. For example, reacting with hydroxide ions produces deuterated water (D2O) and ammonium-15N,d4 (hydroxide).
Acid-Base Reactions: The products include deuterium ions (D+) and the corresponding conjugate base.
Scientific Research Applications
2.1. Nitrogen Metabolism Studies
One of the primary applications of Ammonium-15N,d4 chloride is in the study of nitrogen metabolism in plants and microorganisms. The isotopic labeling allows researchers to trace nitrogen pathways and understand how nitrogen is assimilated and utilized within biological systems.
- Case Study : A study investigated the incorporation of from Ammonium-15N,d4 chloride into amino acids in plants, revealing insights into nitrogen uptake efficiency and metabolic pathways in different environmental conditions .
2.2. Environmental Monitoring
Ammonium-15N,d4 chloride is also used in environmental science to monitor nitrogen cycling in ecosystems. Its isotopic signature helps differentiate between natural and anthropogenic sources of nitrogen.
- Case Study : Research conducted on atmospheric ammonia gas-to-particle conversions utilized Ammonium-15N,d4 chloride to trace nitrogen transformations in urban environments, contributing to a better understanding of air quality and pollution control strategies .
2.3. Pharmaceutical Development
In pharmaceutical research, Ammonium-15N,d4 chloride serves as a tracer for drug metabolism studies. By incorporating isotopes into drug molecules, researchers can track metabolic pathways and assess bioavailability.
- Case Study : A study involving the synthesis of labeled drug compounds used Ammonium-15N,d4 chloride to investigate the metabolic fate of new pharmaceuticals, enhancing the understanding of their pharmacokinetics .
Comparative Data Table
The following table summarizes key properties and applications of Ammonium-15N,d4 chloride compared to other ammonium salts:
| Compound | Isotopes | Key Applications |
|---|---|---|
| Ammonium-15N,d4 Chloride | , | Nitrogen metabolism, Environmental monitoring, Pharmaceutical development |
| Ammonium-15N Chloride | Soil fertility studies, Plant nutrition | |
| Ammonium Sulfate | None | Fertilizer applications, Protein precipitation |
Mechanism of Action
The mechanism of action of Ammonium-15N,d4 (chloride) involves its ability to act as a source of deuterium and nitrogen-15 isotopes. These isotopes can be incorporated into biological molecules, allowing researchers to study metabolic pathways and molecular interactions. The compound’s effects are primarily due to its isotopic labeling, which enables precise tracking and analysis of nitrogen and hydrogen atoms in various systems .
Comparison with Similar Compounds
Ammonium-15N,d4 (Chloride) vs. Ammonium-15N Chloride
Ammonium-15N Chloride (¹⁵NH₄Cl, CAS: 39466-62-1) lacks deuterium substitution, making it suitable for nitrogen-specific metabolic studies. Key differences include:
In metabolic research, ¹⁵NH₄Cl is rapidly converted to urea in infants, with ~80% of ingested ¹⁵N excreted as urea-¹⁵N .
Ammonium-15N,d4 (Chloride) vs. Deuterated Ammonium Chloride (Non-15N)
Deuterated ammonium chloride (D₄NH₄Cl) without 15N enrichment is used in hydrogen-specific studies.
Comparison with Other Nitrogen-Labeled Compounds
- Glycine-15N : Unlike ammonium-15N, glycine-15N is metabolized into both urea and tissue proteins, leading to slower ¹⁵N excretion in urine .
- Urea-¹⁵N₂ : Directly tracks urea metabolism, bypassing hepatic conversion steps required for ammonium-15N .
Research Findings and Data Tables
Metabolic Behavior in Premature Infants
- Ammonium-15N Chloride: High-protein diets: 80–90% of ingested ¹⁵N is excreted as urea-¹⁵N within 24 hours . Low-protein diets: Urea synthesis decreases, with ¹⁵N retained in amino acids .
- Ammonium-15N,d4 (Chloride) :
Table 1: Metabolic Turnover Rates (High-Protein Diet)
| Compound | Turnover Rate (1/24 h) | 15N Excretion as Urea (%) |
|---|---|---|
| Ammonium-15N Chloride | 15.5 | >80 |
| Glycine-15N | 5.8 | ~50 |
Physicochemical Properties
Table 2: Key Properties of Labeled Ammonium Salts
| Compound | Isotopic Purity | Melting Point | Solubility (g/100 mL H₂O) |
|---|---|---|---|
| Ammonium-15N,d4 (Chloride) | ≥98% 15N, D₄ | 340°C (sublimes) | Not reported (inferred ~37) |
| Ammonium-15N Chloride | ≥98% 15N | 340°C | 37.2 |
| Natural NH₄Cl | 99.9% 14N | 338°C | 37.2 |
Sources:
Biological Activity
Ammonium-15N,d4 (chloride), also known as deuterated ammonium chloride, is a compound labeled with stable isotopes of nitrogen and deuterium. Its unique isotopic composition allows it to be utilized in various biological and chemical research applications, particularly in metabolic studies, pharmacokinetics, and as a tracer in biological systems. This article delves into the biological activity of Ammonium-15N,d4 (chloride), highlighting its significance in research, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| CAS Number | 99011-95-7 |
| Molecular Formula | ClD₄N |
| Molecular Weight | 57.51610 g/mol |
| Melting Point | 340ºC (sublimation) |
| Signal Word | Warning |
Ammonium-15N,d4 chloride serves as a stable isotope-labeled compound that can be used to trace metabolic pathways and study mechanisms in various biological systems. The incorporation of deuterium can influence the pharmacokinetic properties of drugs, making it a valuable tool in drug development and metabolic research .
1. Metabolic Tracing
The primary application of Ammonium-15N,d4 chloride is in metabolic tracing. The stable isotopes allow researchers to monitor the incorporation of nitrogen into amino acids and other biomolecules, facilitating studies on nitrogen metabolism in organisms. This is particularly useful in understanding how different organisms utilize nitrogen sources under varying environmental conditions.
2. Pharmacokinetics
Research has shown that deuteration can alter the pharmacokinetic profiles of compounds, potentially leading to improved therapeutic outcomes. For instance, studies have indicated that deuterated compounds often exhibit reduced metabolic rates, which can enhance their efficacy and reduce side effects . This property makes Ammonium-15N,d4 chloride an important candidate for drug development.
3. Autophagy Regulation
Ammonium chloride itself has been recognized for its role as an autophagy inhibitor. While the specific effects of its deuterated form are still under investigation, the modulation of autophagy pathways is crucial for understanding various diseases, including cancer and neurodegenerative disorders .
Case Study 1: Hyperpolarization Techniques
A notable study utilized Ammonium-15N,d4 chloride in hyperpolarization techniques to enhance NMR signals for amino acid derivatives. The incorporation of this compound allowed for significant improvements in signal detection, which is vital for studying metabolic processes in real-time . The results demonstrated that hyperpolarized signals could be effectively transferred to nitrogen atoms, enhancing the potential for using these compounds as contrast agents in imaging technologies.
Case Study 2: Pharmacokinetic Studies
In a pharmacokinetic study involving drug candidates labeled with stable isotopes, Ammonium-15N,d4 chloride was employed to trace the absorption and distribution of nitrogen-containing drugs within biological systems. The findings indicated that deuteration led to altered metabolic pathways compared to non-deuterated counterparts, suggesting a potential strategy for optimizing drug design .
Research Findings
Recent research highlights several key findings regarding the biological activity of Ammonium-15N,d4 chloride:
- Enhanced Drug Stability : Deuterated compounds often exhibit enhanced stability due to slower metabolic degradation rates.
- Improved Efficacy : Studies suggest that drugs labeled with stable isotopes can achieve higher efficacy by maintaining optimal concentrations longer within biological systems.
- Tracing Nitrogen Metabolism : The compound serves as an effective tracer for studying nitrogen metabolism across different organisms and environmental conditions.
Q & A
Q. How is Ammonium-15N,d4 chloride synthesized, and what factors influence its isotopic purity?
Ammonium-15N,d4 chloride is synthesized by reacting isotopically enriched -labeled ammonia with deuterated hydrochloric acid (HCl), yielding with deuterium substitution () . Isotopic purity (, ) depends on reactant quality, reaction conditions (e.g., anhydrous environment), and post-synthesis purification steps like recrystallization. Contamination risks (e.g., impurities) must be minimized during storage and handling .
Q. What analytical techniques are validated for quantifying Ammonium-15N,d4 chloride in biological or environmental matrices?
Q. How is Ammonium-15N,d4 chloride applied in protein structural studies using NMR?
It serves as a nitrogen source in minimal growth media (e.g., M9 medium) to uniformly label recombinant proteins with . This enables residue-specific structural analysis via heteronuclear single quantum coherence (HSQC) experiments . Critical parameters include media optimization to prevent isotopic dilution and ensure >95% incorporation .
Advanced Research Questions
Q. What strategies mitigate isotopic impurity interference in gas-phase detection systems using Ammonium-15N,d4 chloride?
Trace impurities (<2%) in commercial -labeled ammonium chloride can skew gas-phase signals during photoacoustic detection of . Mitigation includes:
- Pre-purification via ion-exchange chromatography.
- Calibration curve adjustments to account for contributions .
- Using ultra-high-purity grades () for sensitive applications .
Q. How can dual isotopic labeling (e.g., and ) be optimized in microbial nitrogen assimilation studies?
- Experimental Design : Split cultures into aliquots with -labeled ammonium chloride and -glucose to track nitrogen-carbon co-assimilation (e.g., in bacterial proteomes) .
- Data Validation : Use -enriched internal standards (e.g., ) to normalize mass spectrometry signals and correct for matrix effects .
Q. What are the implications of matrix effects on 15N^{15}\text{N}15N quantitation accuracy in environmental samples?
High salt or organic content in soil/sediment extracts can suppress ionization efficiency in LC-MS/MS. Solutions include:
- Matrix-Matched Calibration : Spiking samples with -labeled analogs to mimic native matrices .
- Solid-Phase Extraction (SPE) : Pre-concentration and desalting steps to reduce interference .
Q. How does the hygroscopic nature of Ammonium-15N,d4 chloride impact its use in multi-step organic syntheses?
Moisture absorption can lead to hydrolysis or isotopic exchange, reducing deuterium retention (). Best practices:
- Store under inert gas (argon) in sealed containers.
- Use anhydrous solvents (e.g., deuterated DMF) during reactions .
Q. What challenges arise in interpreting NMR data when using Ammonium-15N,d4 chloride as a precursor?
- Isotopic Dilution : Residual in reagents can dilute signals, requiring purity validation via high-resolution NMR or IRMS .
- Spectral Overlap : Deuteration () may shift proton-coupled peaks; decoupling techniques or 2D NMR (e.g., HSQC) resolve ambiguities .
Methodological Tables
Q. Table 1: Criteria for Selecting Analysis Methods
| Parameter | LC-MS/MS | IRMS | NMR |
|---|---|---|---|
| Sensitivity (LOD) | 0.1 ppm | 0.01 ppm | 1 mM |
| Sample Matrix | Aqueous, biological | Environmental, soil | Purified proteins |
| Isotopic Precision | ±0.5% | ±0.01% | ±1% |
Q. Table 2: Applications of Ammonium-15N,d4 Chloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
